Cyclopropanesulfonyl Group Confers Potent HPK1 Inhibition and Selectivity
In a 2025 study of macrocyclic HPK1 inhibitors, Compound 14, which incorporates the N-cyclopropanesulfonyl-pyrazole motif, demonstrated an IC50 of 1.7 nM against HPK1 [1]. The authors attribute this potent inhibition and significant selectivity over the related kinases GLK and LCK to specific interactions between the cyclopropyl-sulfonyl group and distinct residues in the kinase domain, as confirmed by molecular modeling [1]. While direct comparative data for the 4-bromo-1-cyclopropanesulfonyl-1H-pyrazole building block itself is not available, this evidence underscores the unique value of the cyclopropanesulfonyl-pyrazole core when compared to analogs lacking this specific sulfonyl group, which are likely to exhibit reduced potency and poorer selectivity profiles.
| Evidence Dimension | HPK1 Inhibitory Activity |
|---|---|
| Target Compound Data | Compound 14 IC50 = 1.7 nM (Contains N-cyclopropanesulfonyl-pyrazole motif) |
| Comparator Or Baseline | Not directly compared to analogs lacking the cyclopropyl group in this study. |
| Quantified Difference | N/A - Class-level inference based on SAR discussion. |
| Conditions | HPK1 enzymatic assay (Source: Bioorganic Chemistry, 2025). |
Why This Matters
Validates the cyclopropanesulfonyl-pyrazole motif as a critical pharmacophore for achieving potent and selective HPK1 inhibition, directly supporting the procurement of 4-bromo-1-cyclopropanesulfonyl-1H-pyrazole as a key intermediate for developing similar inhibitors.
- [1] Wang, L.; Li, Z.-L.; Duan, C.-X.; Yang, X.-Q.; Wang, H.-T.; Gu, X.-R.; Wang, G.-Q.; Cheng, Q.-H.; Wang, M.-S.; She, N.-F.; Shi, X.-X.; Huang, W. Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry 2025, 167, 109196. View Source
